2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenol to obtain 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. The final step involves the reaction of this intermediate with 4-(4-ethylpiperazin-1-yl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: This compound shares the chlorinated phenoxy group but differs in its overall structure and functional groups.
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Another similar compound with potent binding inhibition activity against certain receptors.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
761418-14-8 |
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Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-7-5-18(6-8-19)23-21(26)15-27-20-9-4-17(22)14-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChI Key |
OJQNUUUFAFZMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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